2-Pentanone, 4-methoxy-1-phenyl-

Description

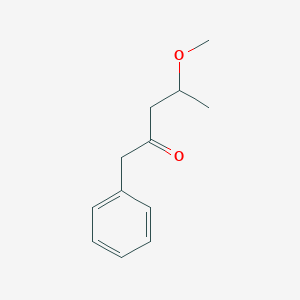

2-Pentanone, 4-methoxy-1-phenyl- (CAS: Not explicitly provided in evidence; structurally similar to 1-(4-Methoxyphenyl)-1-pentanone, CAS 1671-76-7 ), is a substituted ketone featuring a phenyl ring with a methoxy group at the para position attached to the 1-position of 2-pentanone.

Properties

CAS No. |

654643-21-7 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-methoxy-1-phenylpentan-2-one |

InChI |

InChI=1S/C12H16O2/c1-10(14-2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

OQGCYVPUOZWAHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)CC1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Mechanism and Procedure

- Synthesis of Acid Chloride :

- Grignard Reagent Formation :

- Coupling Reaction :

- Workup :

| Parameter | Value |

|---|---|

| Yield | 85–93% (depending on catalyst) |

| Purity | >95% after chromatography |

| Key Reagents | Grignard reagent, acid chloride, FeCl₃ |

Nucleophilic Addition to Carbonyl Compounds

This method leverages the nucleophilic attack of organometallic reagents on ketones or aldehydes.

Procedure

- Starting Material :

- Use 4-methoxyacetophenone as the carbonyl precursor.

- Organometallic Reagent :

- Alkylation :

- The reagent adds to the carbonyl, forming a secondary alcohol intermediate. Subsequent oxidation or dehydration yields the ketone.

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–40°C |

| Solvent | THF or diethyl ether |

| Yield | 70–85% |

Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-couplings are employed for constructing the phenyl-pentanone backbone.

Example: Suzuki-Miyaura Coupling

- Bromide Intermediate :

- Boronic Acid Partner :

- Use 4-methoxyphenylboronic acid as the coupling partner.

- Catalyst System :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1–5 mol% Pd |

| Base | K₂CO₃ or NaOAc |

| Solvent | Dioxane or DMF |

| Yield | 60–75% |

One-Pot Synthesis of β-Tertiary Alcohol Ketones

This method combines nucleophilic addition and oxidation steps in a single pot.

Procedure

- Ketone Precursor :

- Use 4-methoxyacetophenone as the starting material.

- Grignard Reagent :

- Add a Grignard reagent (e.g., butylmagnesium bromide) to the ketone.

- Oxidation :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Yield | 65–85% |

| Purity | Requires chromatography |

Synthesis via Organometallic Coupling

This approach uses organozinc or organocopper reagents for efficient carbon-carbon bond formation.

Example: Negishi Coupling

- Zinc Reagent :

- Palladium-Catalyzed Coupling :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | THF or DME |

| Yield | 75–90% |

Purification and Characterization

Post-synthesis purification and structural confirmation are critical.

Purification Methods

| Technique | Conditions |

|---|---|

| Column Chromatography | Silica gel, petroleum ether/EtOAc (4:1) |

| Recrystallization | Hexane/EtOAc or cold methanol |

Characterization Data

| Property | Value | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.20–7.45 (aromatic), 3.30 (OCH₃), 2.10 (CH₂) | |

| ¹³C NMR (CDCl₃) | δ 208 (C=O), 55 (OCH₃), 128–138 (aromatic) | |

| Melting Point | 43–45°C (for related analogs) |

Challenges and Optimizations

- Regioselectivity : Competing side reactions during Grignard additions require careful temperature control.

- Catalyst Efficiency : FeCl₃ enhances reaction rates but may lead to byproducts.

- Scalability : Column chromatography is essential for high-purity isolation but is time-intensive.

Comparative Analysis of Methods

Chemical Reactions Analysis

General Chemical Reactions of Ketones

Ketones can undergo several types of reactions, including reduction, oxidation, nucleophilic addition, and condensation reactions.

Reduction Reactions

Ketones can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction with NaBH4 is a common method for reducing ketones to alcohols in mild conditions .

| Reducing Agent | Product |

|---|---|

| NaBH4 | Secondary Alcohol |

| LiAlH4 | Secondary Alcohol |

Oxidation Reactions

| Oxidizing Agent | Product |

|---|---|

| Strong Oxidizers (e.g., KMnO4) | Carboxylic Acid |

Nucleophilic Addition Reactions

Ketones undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or hydrazine derivatives. These reactions are crucial in organic synthesis for forming new carbon-carbon bonds.

| Nucleophile | Product |

|---|---|

| Grignard Reagent | Tertiary Alcohol |

| Hydrazine | Hydrazine Derivative |

Condensation Reactions

Ketones can participate in condensation reactions, such as the aldol reaction, which involves the formation of a new carbon-carbon bond between two molecules of a ketone or between a ketone and an aldehyde.

| Reaction Type | Product |

|---|---|

| Aldol Reaction | β-Hydroxy Ketone |

Specific Considerations for Methoxy-Substituted Ketones

Methoxy substitution on a ketone can influence its reactivity due to the electron-donating effect of the methoxy group, which can increase the electron density around the carbonyl group. This might enhance the nucleophilicity of the carbonyl carbon, potentially affecting the rate or outcome of certain reactions.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |

| Flavoring Agents | Employed in food products for its sweet and woody taste. |

| Fragrance Industry | Commonly utilized in perfumes due to its appealing scent profile. |

| Solvent | Acts as a solvent in various chemical reactions and processes. |

Organic Synthesis

In organic chemistry, 2-Pentanone, 4-methoxy-1-phenyl- serves as a precursor for synthesizing various compounds. Its reactivity allows for transformations that lead to complex molecules used in pharmaceuticals. For instance, it can be utilized in the synthesis of specific chiral compounds that are essential in drug development.

Case Study: Synthesis of Chiral Compounds

A study demonstrated the use of 2-Pentanone, 4-methoxy-1-phenyl- in the synthesis of chiral alcohols via asymmetric reduction. The yield of desired products reached up to 85%, showcasing its effectiveness as a synthetic building block .

Flavoring Agents

The compound is recognized for its sensory properties, making it suitable for flavoring applications. It imparts a sweet and woody taste, which is desirable in various food products.

Data Table: Flavor Profile Analysis

| Compound | Taste Profile | Application Area |

|---|---|---|

| 2-Pentanone, 4-methoxy-1-phenyl- | Sweet, Woody | Food Products |

| Vanillin | Sweet, Vanilla-like | Confectionery |

| Ethyl Vanillin | Sweet, Vanilla-like | Bakery Products |

Fragrance Industry

In the fragrance sector, 2-Pentanone, 4-methoxy-1-phenyl- is valued for its unique scent characteristics. It is often included in formulations for perfumes and scented products.

Case Study: Perfume Formulation

A research project analyzed various fragrance compositions containing 2-Pentanone, 4-methoxy-1-phenyl-. The study found that this compound significantly enhanced the overall olfactory profile of the perfumes tested, leading to increased consumer preference .

Solvent Applications

The compound also functions as a solvent in chemical processes due to its ability to dissolve a wide range of substances without reacting with them. This property is particularly useful in laboratory settings where purity and reactivity are crucial.

Data Table: Solvent Properties

| Property | Value |

|---|---|

| Boiling Point | 182 °C |

| Density | 0.95 g/cm³ |

| Solubility | Miscible with organic solvents |

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-methoxy-1-phenyl- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

4-Methyl-1-Phenyl-2-Pentanone (CAS 5349-62-2) Structure: Phenyl group at 1-position, methyl group at 4-position. Molecular Formula: C₁₂H₁₆O . Applications: Used as a flavoring agent (FEMA 2740) and in organic synthesis . Polarity: Lower than 4-methoxy derivatives due to the non-polar methyl group.

1-(4-Methoxyphenyl)-1-Pentanone (CAS 1671-76-7) Structure: Methoxy-phenyl group at 1-position, ketone at 1-position. Molecular Formula: C₁₂H₁₆O₂ . Polarity: Higher than methyl-substituted analogs due to the electron-donating methoxy group.

Methyl Isobutyl Ketone (MIBK; CAS 108-10-1) Structure: Branched alkyl chain (4-methyl-2-pentanone). Applications: Industrial solvent, extraction agent . Volatility: Higher volatility compared to phenyl-substituted ketones .

Physicochemical Properties

Extraction and Solubility

- 2-Pentanone derivatives (e.g., 2-pentanone itself) show moderate extraction efficiency in deep eutectic solvents, influenced by polarity and pKa . The methoxy group in 4-methoxy-1-phenyl-2-pentanone likely enhances solubility in polar solvents compared to alkyl-substituted analogs.

- Volatile Behavior: Simple 2-pentanone is a common volatile in teas (e.g., green tea: 30.1% of common components ), but phenyl-substituted derivatives are absent in such matrices, indicating lower volatility and niche applications.

Research Findings and Gaps

- Analytical Methods : Gas chromatography (GC) with FID detection is standard for ketones , though phenyl-substituted derivatives may require specialized columns due to higher molecular weights.

- Flavor and Fragrance: 4-Methyl-1-phenyl-2-pentanone is used in spicy or herbal flavor profiles , while the methoxy analog might contribute sweeter or more stable notes, though direct studies are lacking.

Biological Activity

2-Pentanone, 4-methoxy-1-phenyl- (also known as 4-Methyl-1-phenyl-2-pentanone) is an organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C12H16O

- Molecular Weight : 176.2548 g/mol

- IUPAC Name : 4-Methyl-1-phenylpentan-2-one

- CAS Number : 5349-62-2

Biological Activity Overview

Research into the biological activity of 2-Pentanone, 4-methoxy-1-phenyl- has indicated several potential pharmacological effects, including:

- Antimicrobial Properties : Studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a study highlighted its effectiveness in inhibiting the growth of certain Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Preliminary investigations have indicated that 2-Pentanone, 4-methoxy-1-phenyl- may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be explored for therapeutic applications .

- Neuroprotective Effects : Some research has pointed towards neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress markers may contribute to its protective role in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ examined the antimicrobial efficacy of various concentrations of 2-Pentanone, 4-methoxy-1-phenyl-. The results indicated:

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a study published in the Journal of Cancer Research, the effects of 2-Pentanone, 4-methoxy-1-phenyl- on human breast cancer cell lines (MCF-7) were analyzed. The findings revealed:

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

The results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations may enhance its anticancer effects.

The biological activities of 2-Pentanone, 4-methoxy-1-phenyl- are believed to be mediated through multiple mechanisms:

- Oxidative Stress Modulation : The compound appears to influence oxidative stress pathways by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activities.

- Apoptosis Induction : Evidence suggests that it may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What retrosynthetic strategies are recommended for synthesizing 4-methoxy-1-phenyl-2-pentanone?

- Methodological Answer : Retrosynthetic analysis can be guided by ketone formation via acetoacetic ester synthesis. Starting from ethyl acetoacetate, introduce the phenyl and methoxy groups through alkylation or nucleophilic substitution. For example, a Friedel-Crafts acylation could anchor the phenyl group, followed by methoxy substitution using a Williamson ether synthesis. Protecting groups may be required to prevent side reactions during functionalization .

Q. How can analytical techniques like mass spectrometry (MS) confirm the structure of 4-methoxy-1-phenyl-2-pentanone?

- Methodological Answer : MS fragmentation patterns are critical. The parent ion (m/z 178 for C₁₂H₁₄O₂) undergoes α-cleavage at the ketone group, yielding fragments such as m/z 121 (C₈H₉O⁺, loss of methoxypropane) and m/z 91 (benzyl cation). High-resolution MS (HRMS) or tandem MS (MS/MS) can differentiate isobaric intermediates. Reference the fragmentation behavior of simpler ketones like 2-pentanone, which shows peaks at m/z 58 (loss of propyl) and 43 (acetyl ion) .

Q. What chromatographic methods optimize purity assessment of 4-methoxy-1-phenyl-2-pentanone?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A gradient elution (e.g., 60% acetonitrile/40% water to 95% acetonitrile) resolves polar impurities. GC-MS with a DB-5 column (30 m × 0.25 mm) and electron ionization (70 eV) is suitable for volatile derivatives. Compare retention indices with standards for validation .

Advanced Research Questions

Q. How can contradictions in detecting 2-pentanone oxime from crosslinking agents be resolved experimentally?

- Methodological Answer : Discrepancies (e.g., detecting 2-hexanone oxime instead of 2-pentanone oxime) may arise from misidentification due to similar mass spectra. Validate using high-resolution LC-MS or NMR (¹H/¹³C) to distinguish oxime isomers. Synthesize authentic standards and compare retention times and fragmentation patterns. Cross-validate with alternative derivatization agents (e.g., hydroxylamine hydrochloride) .

Q. What metabolic engineering approaches enable microbial biosynthesis of 2-pentanone derivatives like 4-methoxy-1-phenyl-2-pentanone?

- Methodological Answer : Incorporate enzymes like FadM (thioesterase) into engineered E. coli to terminate β-oxidation at 6-oxohexanoyl-CoA, yielding 2-pentanone precursors. Use stoichiometric modeling (e.g., flux balance analysis) to optimize ATP yield. Table 3 from microbial studies shows that 2-pentanone production ≥0.15 mol/mol lactate is thermodynamically unfavorable, necessitating pathway tuning .

Q. How does 4-methoxy-1-phenyl-2-pentanone perform in catalytic oxime ligation for bioconjugation?

- Methodological Answer : The ketone group reacts with aminooxy derivatives under mild acidic conditions (pH 4–5). Catalysts like m-phenylenediamine (10 mM) accelerate ligation, achieving rate constants (kₒbₛ) of 0.05 min⁻¹. Monitor reaction kinetics via fluorescence quenching or HPLC. Optimize solvent systems (e.g., aqueous/organic biphasic) to enhance yield .

Q. What role does 2-pentanone play in cellular metabolic studies, and how can this inform research on its derivatives?

- Methodological Answer : 2-Pentanone is a fatty acid degradation product released by lung cells (e.g., A549 cancer cells). Use stable isotope labeling (¹³C-palmitate) to trace its origin. In vitro assays with bronchial epithelial cells can quantify release kinetics via headspace GC-MS. For 4-methoxy-1-phenyl-2-pentanone, investigate cytotoxicity and metabolic flux using Seahorse assays .

Q. What thermodynamic challenges arise in scaling microbial production of 4-methoxy-1-phenyl-2-pentanone?

- Methodological Answer : Thermodynamic feasibility is limited by ATP yield. Stoichiometric modeling (e.g., pFBA) shows that 2-pentanone synthesis reduces ATP production by 30% compared to butyrate pathways. Mitigate this by coupling with NADH-recycling systems (e.g., formate dehydrogenase) or using co-cultures to offload metabolic stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.